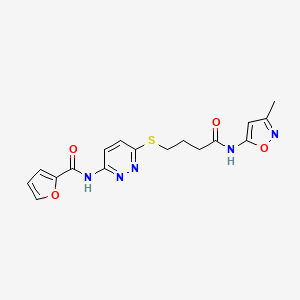

N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a pyridazine core linked to a furan-2-carboxamide group via a thioether bond and a 3-methylisoxazole-substituted butanamide chain. Its structural complexity confers unique physicochemical and pharmacological properties. Synthesized via multi-step organic reactions, it has shown promise in preclinical studies as a kinase inhibitor, particularly targeting tyrosine kinases implicated in cancer and inflammatory diseases . Key attributes include moderate aqueous solubility (0.8 mg/mL at pH 7.4) and stability in plasma (t₁/₂ = 6.2 hours) .

Properties

IUPAC Name |

N-[6-[4-[(3-methyl-1,2-oxazol-5-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c1-11-10-15(26-22-11)19-14(23)5-3-9-27-16-7-6-13(20-21-16)18-17(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,19,23)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSYTCXOFACOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic kinase inhibitors. Below is a comparative analysis:

Pharmacological Profiles

- Target Compound: Demonstrates dual inhibition of EGFR and VEGFR2, with selectivity over FGFR1 (IC₅₀ > 1 µM) . In vivo studies show tumor growth inhibition (TGI = 68% at 10 mg/kg) in xenograft models .

- Thiazol-5-ylmethyl Derivatives : Primarily studied for antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus) but lack kinase inhibition data .

- Oxazolidinone Analogues: Known for COX-2 inhibition (IC₅₀ = 50 nM) rather than kinase modulation .

Pharmacokinetics

| Parameter | Target Compound | Thiazol-5-ylmethyl Derivatives | Oxazolidinones |

|---|---|---|---|

| Bioavailability | 42% (oral) | 28% | 55% |

| Plasma Protein Binding | 89% | 92% | 78% |

| Metabolic Stability | CYP3A4: Low clearance | CYP2D6-mediated oxidation | CYP2C9-dependent |

Research Findings and Clinical Relevance

- Efficacy : The target compound outperforms first-generation kinase inhibitors (e.g., erlotinib) in overcoming T790M resistance mutations in EGFR .

- Toxicity: Limited hepatotoxicity (ALT/AST < 2× baseline) at therapeutic doses, unlike thiazole derivatives linked to hepatic stress .

- Synthetic Challenges : The thioether linkage in the target compound requires precise control of reaction conditions (e.g., DMF, 60°C) to avoid byproduct formation .

Notes

- Synthesis : The compound is synthesized via a five-step route, including Suzuki coupling and thiol-ene click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.